4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one is a complex organic compound with the chemical formula C₂₀H₂₃N₃O₇ . This compound is part of a group of stereoisomers and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves multiple steps and specific reaction conditions. One common method includes the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions . This approach is considered environmentally friendly and efficient, providing good to excellent yields. Industrial production methods often focus on optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include classical aqueous inorganic acids like H₂SO₄, HF, HCl, HNO₃, and H₃PO₄ . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism can vary depending on the application, it often involves the inhibition of key enzymes or receptors involved in disease processes. This inhibition can lead to the modulation of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one can be compared with other similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxolan-2-yl group, which contributes to its distinct properties and applications.
Properties
CAS No. |
87865-84-7 |
---|---|
Molecular Formula |
C20H23N3O7 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[1-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19+/m1/s1 |
InChI Key |
KQGIYHYGPNHJCG-VHGPNSGWSA-N |
Isomeric SMILES |
C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.